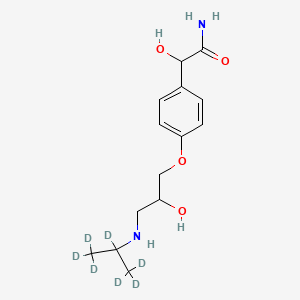

Hydroxyatenolol-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O4 |

|---|---|

Molecular Weight |

289.38 g/mol |

IUPAC Name |

2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]-2-hydroxyacetamide |

InChI |

InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19)/i1D3,2D3,9D |

InChI Key |

GSZUNNBDULASMA-SCENNGIESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Core Data and Physicochemical Properties

An In-depth Technical Guide to Atenolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atenolol-d7, a deuterated isotopologue of the beta-blocker atenolol. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies of atenolol. This guide covers its chemical properties, a proposed synthesis method, its metabolic fate, and a detailed protocol for its quantification in biological matrices.

Atenolol-d7 is structurally analogous to atenolol, with seven hydrogen atoms on the isopropyl amino group replaced by deuterium. This isotopic labeling results in a mass shift that allows for its differentiation from the non-deuterated drug in mass spectrometry-based assays.

| Property | Atenolol-d7 | Hydroxyatenolol (Metabolite) | Atenolol (Parent Drug) |

| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | C₁₄H₂₂N₂O₄ | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 273.38 g/mol [1][2][3] | 282.34 g/mol [4] | 266.34 g/mol |

| Exact Mass | 273.2070 Da[1] | 282.1580 Da | 266.1630 Da |

| CAS Number | 1202864-50-3 | 68373-10-4 | 29122-68-7 |

| Appearance | Solid | - | White or almost white powder |

| Solubility | Slightly soluble in Chloroform and Methanol | - | Sparingly soluble in water, soluble in ethanol (96 per cent), practically insoluble in ether. |

Synthesis of Atenolol-d7

Proposed Synthesis of Atenolol-d7:

-

Step 1: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide: 2-(4-hydroxyphenyl)acetamide is reacted with an excess of epichlorohydrin in the presence of a base (e.g., piperidine) to form the epoxide intermediate.

-

Step 2: Amination with Isopropylamine-d7: The resulting 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide is then reacted with isopropylamine-d7. The deuterated isopropylamine will open the epoxide ring to form the final product, Atenolol-d7.

Metabolism and the Role of Hydroxyatenolol

Atenolol undergoes minimal metabolism in the liver, with a small fraction being converted to metabolites. The primary metabolite is hydroxyatenolol, which is formed by hydroxylation. Given this metabolic pathway, it is expected that Atenolol-d7 would also be metabolized to a deuterated form of hydroxyatenolol, which could be referred to as Hydroxyatenolol-d7.

Experimental Protocols

Quantification of Atenolol in Human Plasma using Atenolol-d7 as an Internal Standard by LC-MS/MS

This protocol describes a validated method for the determination of atenolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Atenolol-d7 as the internal standard.

4.1.1. Materials and Reagents

-

Atenolol analytical standard

-

Atenolol-d7 analytical standard (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

4.1.2. Instrumentation

-

A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

A C18 reversed-phase analytical column (e.g., Hypurity Advance C18, Kinetex RP C18).

4.1.3. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To 250 µL of plasma in a microcentrifuge tube, add the internal standard solution (Atenolol-d7).

-

Add 750 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

4.1.4. Chromatographic Conditions

-

Column: Hypurity Advance C18, 50 x 4.6 mm, 5 µm (or equivalent).

-

Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Gradient Elution: A gradient can be optimized to ensure good separation of atenolol from endogenous plasma components.

-

Injection Volume: 10 µL.

4.1.5. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atenolol: m/z 267.2 → 145.1

-

Atenolol-d7: m/z 274.2 → 152.1 (The exact transition may need to be optimized).

-

-

Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

4.1.6. Calibration and Quantification

Prepare calibration standards and quality control samples by spiking known concentrations of atenolol into drug-free human plasma. Process these samples alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of atenolol to the internal standard (Atenolol-d7) against the nominal concentration of the calibration standards.

Visualizations

Signaling Pathway of Atenolol

Atenolol is a selective β1-adrenergic receptor antagonist. Its mechanism of action involves blocking the effects of catecholamines at these receptors, primarily in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.

References

An In-depth Technical Guide on the Core Mechanism of Action of Hydroxyatenolol-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of Hydroxyatenolol-d7. As the deuterated form of hydroxyatenolol, its pharmacological activity is intrinsically linked to its non-deuterated counterpart, a primary metabolite of the widely prescribed beta-blocker, atenolol. The inclusion of deuterium atoms in the heptyl (d7) group serves as a stable isotopic label, making it an invaluable tool in pharmacokinetic studies and as an internal standard for analytical quantification. This guide will delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize the beta-adrenergic blocking properties of hydroxyatenolol, in comparison to its parent compound, atenolol.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Antagonism

Atenolol, the parent compound of hydroxyatenolol, is a cardioselective β-1 adrenergic antagonist.[1] It selectively binds to β-1 adrenergic receptors, which are predominantly located in the heart and vascular smooth muscle.[1] This selective antagonism blocks the positive inotropic and chronotropic effects of endogenous catecholamines like epinephrine and norepinephrine.[1] The result is a decrease in heart rate, myocardial contractility, and blood pressure.[1]

The primary metabolite of atenolol is hydroxyatenolol.[2] Pharmacological studies have demonstrated that hydroxyatenolol also possesses beta-adrenergic blocking activity, albeit to a lesser extent than the parent drug. It is estimated to have approximately one-tenth the beta-blocking activity of atenolol. Therefore, the pharmacological activity observed in vivo after atenolol administration is primarily due to the parent compound itself.

The mechanism of action for both atenolol and hydroxyatenolol involves competitive, reversible binding to the β1-adrenergic receptors. This prevents the activation of the downstream signaling cascade typically initiated by catecholamine binding.

Signaling Pathway of β1-Adrenergic Receptor Antagonism

The binding of an antagonist like hydroxyatenolol to the β1-adrenergic receptor inhibits the G-protein coupled signaling pathway. The following diagram illustrates this inhibitory action.

Quantitative Data: Binding Affinities

The affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower Ki or IC50 values indicate a higher binding affinity. While direct comparative studies for hydroxyatenolol are scarce, the available data for atenolol provides a benchmark for its β1-selectivity.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2/β1) | Reference |

| Atenolol | β1-Adrenergic | 697 | ~40 | |

| Atenolol | β2-Adrenergic | - | ||

| Hydroxyatenolol | β1-Adrenergic | Data not available | Data not available | |

| Hydroxyatenolol | β2-Adrenergic | Data not available |

Note: The selectivity ratio is calculated from the ratio of Ki values (Ki(β2) / Ki(β1)). A higher ratio indicates greater β1-selectivity. While a specific Ki for atenolol at the β2 receptor is not provided in the cited source, a selectivity of approximately 40 is mentioned in a comparative study.

Experimental Protocols

The determination of the binding affinity and functional activity of compounds like this compound relies on established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell Membranes: Prepared from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A radioactive ligand that binds to the receptor of interest, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HBSS).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound. Control wells for total binding (radioligand and membranes only) and non-specific binding are included.

-

Equilibration: The plate is incubated to allow the binding to reach equilibrium.

-

Termination: The incubation is stopped by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

Data Analysis:

-

Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The data is plotted as specific binding versus the log of the test compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Conclusion

This compound, as a stable-labeled internal standard and a metabolite of atenolol, exhibits a mechanism of action centered on selective β1-adrenergic receptor antagonism. Its pharmacological activity, though less potent than its parent compound, contributes to the overall physiological effects observed after atenolol administration. The in-depth understanding of its binding affinity and functional activity, as determined by experimental protocols such as radioligand binding assays, is crucial for researchers in the fields of pharmacology and drug development. The data and methodologies presented in this guide provide a foundational understanding for further investigation into the nuanced pharmacology of atenolol and its metabolites.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of the highest accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed "gold standard" for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring data integrity, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.[1][2][3]

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

References

A Technical Guide to Hydroxyatenolol-d7 Analytical Standard for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of Hydroxyatenolol-d7, a critical internal standard for the quantitative analysis of the beta-blocker atenolol. This document outlines key specifications from various suppliers, detailed experimental protocols for bioanalytical methods, and a logical workflow for selecting the most suitable analytical standard for your research needs.

Supplier and Product Specifications

The selection of a high-quality analytical standard is paramount for accurate and reproducible results in regulated and research environments. Several reputable suppliers offer this compound. A summary of their product specifications is presented below for easy comparison.

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Format | Storage Temperature |

| Cayman Chemical | (±)-Atenolol-d7 | 30018 | ≥99% deuterated forms (d1-d7)[1] | 1202864-50-3[1] | C₁₄H₁₅D₇N₂O₃[1] | 273.4[1] | Solid[1] | -20°C |

| Sigma-Aldrich | Atenolol-d7 analytical standard | 06613 | Analytical Standard Grade | 1202864-50-3 | C₁₄H₁₅D₇N₂O₃ | 273.38 | Neat | 2-8°C |

| LGC Standards | Atenolol-d7 | TRC-A790077-100MG | >95% (HPLC) | 1202864-50-3 | C₁₄D₇H₁₅N₂O₃ | 273.379 | Neat | +4°C |

| MedChemExpress | Atenolol-d7 | HY-B2111S1 | Not specified | 1202864-50-3 | C₁₄H₁₅D₇N₂O₃ | 273.38 | Solid | -80°C (6 months), -20°C (1 month) |

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in chromatographic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of atenolol in biological matrices. Below are detailed methodologies for these key experiments.

LC-MS/MS Method for Atenolol Quantification in Human Plasma

This protocol is a composite based on established methods for the analysis of atenolol in biological fluids.

Objective: To accurately quantify the concentration of atenolol in human plasma using this compound as an internal standard.

Materials:

-

Atenolol reference standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of atenolol and this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of atenolol by serial dilution with a 50:50 mixture of methanol and water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 500 ng/mL) in the same diluent.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of human plasma, add a known amount of the this compound working solution.

-

Vortex mix the samples for 30 seconds.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Atenolol: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 267.2 -> 145.1).

-

This compound: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 274.2 -> 152.1).

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of atenolol to this compound against the concentration of the atenolol standards.

-

Determine the concentration of atenolol in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

GC-MS Method for Atenolol Differentiation and Analysis

This protocol is adapted from methods developed for the analysis of beta-blockers in forensic toxicology.

Objective: To differentiate and quantify atenolol in biological samples using GC-MS with this compound as an internal standard, following derivatization.

Materials:

-

Atenolol reference standard

-

This compound (Internal Standard)

-

Biological matrix (e.g., blood, urine)

-

Extraction solvent (e.g., a mixture of chloroform and butanol)

-

Derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA))

-

Ethyl acetate, GC grade

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC column: A suitable capillary column for drug analysis.

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock and working solutions of atenolol and this compound as described in the LC-MS/MS protocol.

-

-

Sample Preparation (Liquid-Liquid Extraction and Derivatization):

-

To a known volume of the biological sample, add the this compound working solution.

-

Perform a liquid-liquid extraction at a basic pH using an appropriate organic solvent mixture.

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in a small volume of ethyl acetate.

-

Add the derivatizing agent (e.g., PFPA) and heat the mixture to facilitate the reaction. This step is crucial as it increases the volatility of the analytes for GC analysis.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 290°C) to ensure good separation.

-

Carrier Gas: Helium.

-

Mass Spectrometry: Operate in full scan mode to identify characteristic fragments or in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Identify unique mass fragments for the derivatized atenolol and its deuterated internal standard. For PFPA-derivatized atenolol, unique fragments have been reported at m/z 244, 172, and 132.

-

-

-

Quantification:

-

Quantification is performed by comparing the peak area of the characteristic ions of the derivatized atenolol to that of the derivatized this compound.

-

Workflow for Supplier Selection

The following diagram illustrates a logical workflow for selecting a suitable supplier of this compound analytical standard.

Caption: Workflow for selecting a this compound supplier.

This guide provides a foundational understanding for the procurement and use of this compound in a drug development setting. For specific applications, further method development and validation will be necessary to meet regulatory and internal quality standards.

References

A Technical Guide to Hydroxyatenolol-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Hydroxyatenolol-d7, a deuterated analog of a primary metabolite of the beta-blocker atenolol. This guide is intended for researchers in pharmacology, drug metabolism, and analytical chemistry, offering insights into its cost, relevant biological pathways, and its application as an internal standard in quantitative bioanalysis.

Introduction to this compound

This compound is the isotopically labeled form of Hydroxyatenolol, a metabolite of Atenolol. Atenolol is a cardioselective β-adrenergic blocker used in the management of hypertension and angina pectoris. Due to the incorporation of seven deuterium atoms, this compound serves as an ideal internal standard for mass spectrometry-based quantification of Hydroxyatenolol and Atenolol in biological matrices. Its chemical properties are nearly identical to the unlabeled analog, but its increased mass allows for clear differentiation in a mass spectrometer.

Cost of this compound for Research

The cost of this compound can vary significantly based on the supplier, purity, and quantity purchased. For accurate and up-to-date pricing, it is recommended to request quotes directly from the suppliers. The following table summarizes publicly available information and suppliers.

| Supplier | Product Number | Quantity | Price (EUR) | Notes |

| Toronto Research Chemicals (via Fisher Scientific) | TRC-H802482-1MG | 1 mg | 292.57 | Price as of late 2025. Restrictions may apply. |

| Clearsynth | CS-T-100241 | N/A | Inquiry required | Offers custom quotes. |

| Cayman Chemical | N/A | N/A | Inquiry required | Intended for use as an internal standard. |

| Simson Pharma | A110023 ((R)-Atenolol-d7) | N/A | Inquiry required | Offers custom synthesis. |

Biological Context: The Atenolol Signaling Pathway

Atenolol, the parent compound of Hydroxyatenolol, primarily acts by antagonizing the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[1][2][3] Understanding this pathway is crucial for researchers investigating the pharmacodynamics of atenolol and its metabolites. The binding of catecholamines (like norepinephrine) to the β1-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), leading to a cascade of events that increase heart rate and contractility.[4] Atenolol blocks this initial step, leading to its therapeutic effects.

References

Methodological & Application

Application Note: High-Throughput Quantification of Hydroxyatenolol in Human Plasma using LC-MS/MS with Hydroxyatenolol-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroxyatenolol, a primary metabolite of the beta-blocker atenolol, in human plasma.[1][2] The method utilizes a stable isotope-labeled internal standard, Hydroxyatenolol-d7, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and drug metabolism studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[3][4] This method provides the necessary selectivity and sensitivity for the bioanalysis of hydroxyatenolol in a clinical research setting.

Introduction

Atenolol is a widely prescribed cardioselective beta-1 adrenergic antagonist used in the management of hypertension and angina pectoris.[5] While atenolol is primarily excreted unchanged in the urine, a small fraction, approximately 5%, undergoes metabolism in the liver. The main metabolites identified are hydroxyatenolol and atenolol glucuronide. Accurate measurement of these metabolites is crucial for understanding the complete pharmacokinetic profile of atenolol and for assessing inter-individual variability in drug metabolism.

This application note details a validated LC-MS/MS method for the reliable quantification of hydroxyatenolol in human plasma. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in instrument response, leading to superior analytical performance. The simple and rapid sample preparation protocol makes this method ideal for laboratories requiring high-throughput analysis.

Metabolic Pathway of Atenolol

Atenolol undergoes minimal hepatic metabolism. One of the identified pathways is hydroxylation to form hydroxyatenolol.

Experimental Protocol

Materials and Reagents

-

Hydroxyatenolol and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

96-well collection plates

-

Centrifuge capable of accommodating 96-well plates

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxyatenolol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Hydroxyatenolol stock solution in a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration of 10 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 150 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The following diagram outlines the key steps in the analytical procedure.

Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized by infusing individual standards. Tentative transitions based on atenolol are provided below. |

| Analyte | Q1 (m/z) |

| Hydroxyatenolol | 283.2 |

| This compound | 290.2 |

| Dwell Time | 100 ms |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

Note: Q1 and Q3 masses are predicted and should be optimized empirically.

Method Performance Characteristics

The following tables summarize typical performance data for LC-MS/MS assays of atenolol, which can be expected to be similar for hydroxyatenolol.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Atenolol | 1 - 800 | 1 | > 0.999 |

| Atenolol | 5 - 1000 | 5 | > 0.99 |

| Atenolol | 0.5 - 200 | 0.5 | > 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Atenolol | Low | 5 | 95 - 105 | < 10 |

| Atenolol | Mid | 50 | 97 - 103 | < 8 |

| Atenolol | High | 500 | 98 - 102 | < 5 |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| Atenolol | Plasma | 80 - 100 |

| Atenolol | Blood | ~84 |

| Atenolol | Liver | ~83 |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of hydroxyatenolol in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure the accuracy and robustness of the method. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings engaged in pharmacokinetic and drug metabolism studies of atenolol.

References

- 1. Atenolol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Forensic Toxicological Analysis of Atenolol in Postmortem Femoral Blood and Liver Tissue Using LC-MS/MS: First Evidence of Atenolol Fatality [journal-dtt.org]

- 4. mdpi.com [mdpi.com]

- 5. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Hydroxyatenolol-d7 Analysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Hydroxyatenolol-d7 for bioanalytical analysis. The following sections offer a comprehensive guide to various extraction techniques, enabling researchers to select and implement the most suitable method for their specific analytical needs. While these protocols are primarily based on methods validated for atenolol, they serve as a strong foundation for the analysis of its deuterated metabolite, this compound.

Introduction

Accurate and reliable quantification of drug metabolites is critical in pharmacokinetic and drug metabolism studies. Hydroxyatenolol is a major metabolite of the widely prescribed beta-blocker, atenolol. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample processing and instrument response. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation method can significantly impact the sensitivity, accuracy, and precision of the analytical results. The table below summarizes key quantitative parameters for the described methods, based on studies conducted on the parent drug, atenolol.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | 93.65% (MI-SPE)[1], 98.55% (C18)[2] | 95.7%[3], 98.4%[4][5], ~103% | 80-100% |

| Selectivity | High to Very High | Moderate to High | Low to Moderate |

| Throughput | Moderate | Moderate | High |

| Cost per Sample | High | Moderate | Low |

| Automation Potential | High | Moderate | High |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for sample preparation and a comparative overview of the different extraction methodologies.

Caption: General workflow for this compound sample preparation.

References

- 1. Extraction of atenolol from spiked blood serum using a molecularly imprinted polymer sorbent obtained by precipitation polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Bioequivalence Studies of Atenolol Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of atenolol, a widely prescribed beta-blocker, utilizing a deuterated internal standard for accurate quantification. The focus is on the use of Hydroxyatenolol-d7 as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a critical component for robust and reliable pharmacokinetic analysis.

Introduction to Atenolol and Bioequivalence Testing

Atenolol is a cardioselective β-1 adrenergic antagonist used in the management of hypertension, angina pectoris, and acute myocardial infarction.[1] Following oral administration, atenolol is incompletely absorbed, with a bioavailability of approximately 50%.[1] It is primarily eliminated unchanged by the kidneys.

Bioequivalence studies are essential for the regulatory approval of generic drug products. These studies aim to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the reference listed drug. Accurate and precise quantification of the drug in biological matrices, typically plasma, is the cornerstone of these studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte or its metabolite, is highly recommended by regulatory agencies to ensure the reliability of the bioanalytical data.[2] Deuterated internal standards co-elute with the analyte and effectively compensate for variations in sample preparation, chromatography, and mass spectrometric response, thereby minimizing matrix effects.[1]

Pharmacokinetic Parameters of Atenolol

The key pharmacokinetic parameters assessed in bioequivalence studies of atenolol are summarized in the table below. These values are typically calculated from the plasma concentration-time profiles of the test and reference formulations.

| Parameter | Description | Typical Value (100 mg oral dose) |

| Cmax | Maximum (peak) plasma concentration | ~0.49 µg/mL |

| Tmax | Time to reach Cmax | ~2-4 hours |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ~4.89 µg.h/mL |

| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | ~5.31 µg.h/ml |

| t1/2 | Elimination half-life | ~6-7 hours |

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for atenolol is designed as a single-dose, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.

Study Population: A sufficient number of healthy male and non-pregnant, non-lactating female volunteers are enrolled to ensure statistical power.

Treatments:

-

Test Product: Generic atenolol formulation.

-

Reference Product: Reference listed drug of atenolol.

Procedure:

-

Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

-

After an overnight fast, subjects receive a single oral dose of the assigned formulation with a standardized volume of water.

-

Blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 36 hours).

-

Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

-

A washout period of at least one week separates the two treatment periods.

Caption: Bioequivalence Study Workflow.

Analytical Method: LC-MS/MS Quantification of Atenolol in Human Plasma

This protocol describes a sensitive and specific method for the quantification of atenolol in human plasma using this compound as the internal standard.

1. Materials and Reagents:

-

Atenolol reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Stock and Working Solutions Preparation:

-

Atenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve atenolol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the atenolol stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 25 µL of the this compound working solution and vortex briefly.

-

Add a suitable organic extraction solvent (e.g., a mixture of chloroform and butanol).

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Kinetex RP C18 (e.g., 2.6 µm, 50 x 3.0 mm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | Optimized to achieve good separation of atenolol and the internal standard from endogenous plasma components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30-40°C |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Atenolol: To be optimized (e.g., precursor ion -> product ion) this compound: To be optimized (e.g., precursor ion -> product ion) |

| Collision Energy | Optimized for each transition |

Note: The specific MRM transitions and collision energies for atenolol and this compound need to be determined experimentally by infusing the individual compounds into the mass spectrometer.

5. Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Recovery

-

Matrix Effect

-

Stability (Freeze-thaw, short-term, long-term)

Atenolol Signaling Pathway

Atenolol exerts its therapeutic effect by blocking β-1 adrenergic receptors, which are G-protein coupled receptors predominantly found in cardiac tissue. The antagonism of these receptors inhibits the downstream signaling cascade normally initiated by catecholamines like norepinephrine and epinephrine.

References

Application Note: High-Throughput Identification and Quantification of Atenolol Metabolites Using Hydroxyatenolol-d7 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of atenolol metabolites in human plasma. The method utilizes a stable isotope-labeled internal standard, Hydroxyatenolol-d7, to ensure high accuracy and precision in the quantification of the primary metabolite, hydroxyatenolol. This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical toxicology, providing a reliable workflow from sample preparation to data analysis.

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and angina pectoris.[1] While atenolol is primarily excreted unchanged in the urine, a small fraction undergoes metabolism in the liver, forming metabolites such as hydroxyatenolol and atenolol glucuronide.[2] Accurate measurement of these metabolites is crucial for a comprehensive understanding of atenolol's pharmacokinetic profile and its potential for drug-drug interactions. The use of a stable isotope-labeled internal standard that is structurally analogous to the analyte of interest is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.[3] this compound, a deuterated form of the main metabolite, is an ideal internal standard for this purpose.

Experimental Workflow

The overall experimental workflow for the identification and quantification of atenolol metabolites is depicted in the following diagram.

Caption: Experimental workflow for metabolite identification.

Metabolic Pathway of Atenolol

Atenolol undergoes minor metabolism, primarily through hydroxylation and glucuronidation. The use of this compound as an internal standard is critical for the accurate quantification of the hydroxylated metabolite.

Caption: Metabolic pathway of atenolol.

Experimental Protocols

Materials and Reagents

-

Atenolol, Hydroxyatenolol, and this compound reference standards

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well collection plates

-

Centrifuge capable of accommodating 96-well plates

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol, hydroxyatenolol, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the atenolol and hydroxyatenolol stock solutions in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol/water.

Sample Preparation

-

Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

-

Add 20 µL of the IS working solution (100 ng/mL this compound) to each sample, except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each sample to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.

-

Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for different instrumentation.

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Desolvation Temp | 400°C |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atenolol | 267.2 | 190.1 | 15 |

| Hydroxyatenolol | 283.2 | 206.1 | 18 |

| This compound (IS) | 290.2 | 213.1 | 18 |

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of atenolol and its metabolites using deuterated internal standards. Data is compiled from multiple sources to provide a representative overview.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Atenolol | 0.5 - 500 | 0.5 | > 0.995 |

| Hydroxyatenolol | 1 - 250 | 1 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Atenolol | Low QC (1.5 ng/mL) | < 10 | < 10 | 90 - 110 |

| Mid QC (100 ng/mL) | < 8 | < 8 | 92 - 108 | |

| High QC (400 ng/mL) | < 8 | < 8 | 92 - 108 | |

| Hydroxyatenolol | Low QC (3 ng/mL) | < 15 | < 15 | 85 - 115 |

| Mid QC (125 ng/mL) | < 10 | < 10 | 90 - 110 | |

| High QC (200 ng/mL) | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Atenolol | > 85 | < 15 |

| Hydroxyatenolol | > 80 | < 20 |

| This compound (IS) | > 80 | < 20 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous identification and quantification of atenolol and its primary metabolite, hydroxyatenolol, in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for pharmacokinetic studies and other applications in drug development and clinical research. The straightforward sample preparation and rapid analysis time allow for high-throughput screening of a large number of samples.

References

Application Notes and Protocols for Hydroxyatenolol-d7 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate preparation and stable storage of Hydroxyatenolol-d7 solutions, intended for use as an internal standard in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

This compound is the deuterated analog of Hydroxyatenolol, a metabolite of the cardioselective β-adrenergic blocker, Atenolol.[1] Stable isotope-labeled internal standards are crucial for correcting for variability during sample extraction, chromatography, and mass spectrometric detection, ensuring robust and accurate quantification of the target analyte.[2][3] Proper preparation and storage of the this compound stock and working solutions are critical to maintain their integrity and ensure the reliability of analytical data.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneacetamide-d7 | [1] |

| Molecular Formula | C₁₄H₁₅D₇N₂O₄ | |

| Molecular Weight | 289.38 g/mol | |

| Isotopic Purity | ≥98% |

Solution Preparation and Storage Protocols

Recommended Solvents and Storage Conditions

To prevent the degradation and isotopic exchange of this compound, specific solvents and storage conditions are recommended. A summary is provided in Table 2.

| Parameter | Recommendation | Rationale | Source |

| Primary Solvents | Methanol, Acetonitrile | Aprotic organic solvents minimize the risk of hydrogen-deuterium (H/D) exchange. | |

| Stock Solution Storage | -20°C in a tightly sealed amber vial. | Protects from light and minimizes solvent evaporation and degradation. | |

| Working Solution Storage | 2-8°C for short-term use (on the day of the experiment). | Convenient for use during analytical runs while minimizing degradation. | |

| Handling | Equilibrate to room temperature before opening to prevent condensation. | Prevents contamination with atmospheric moisture which can cause H/D exchange. |

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol details the steps for preparing a 1 mg/mL stock solution and a 10 µg/mL working solution of this compound.

Materials:

-

This compound solid

-

High-purity methanol or acetonitrile

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated pipettes

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening. This prevents moisture condensation on the solid.

-

Weighing: Accurately weigh approximately 1 mg of this compound.

-

Stock Solution Preparation (1 mg/mL):

-

Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

-

Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid completely.

-

Once fully dissolved, bring the solution to the 1 mL mark with the solvent.

-

Cap the flask and mix thoroughly by inversion.

-

Transfer the stock solution to a labeled amber vial with a PTFE-lined cap for storage.

-

-

Working Solution Preparation (10 µg/mL):

-

Allow the stock solution to warm to room temperature.

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the 10 mL mark with the same solvent used for the stock solution.

-

Cap and mix thoroughly by inversion.

-

This working solution is now ready for spiking into calibration standards, quality control samples, and unknown samples.

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key workflows and considerations for the preparation and use of this compound solutions.

Caption: Workflow for this compound Solution Preparation

Caption: Key Considerations for Stability

Conclusion

The accuracy of quantitative bioanalytical methods relies heavily on the quality of the internal standard solutions. By following these detailed protocols for the preparation and storage of this compound solutions, researchers can minimize potential sources of error, such as degradation and H/D exchange, thereby ensuring the generation of reliable and reproducible data. Always refer to the manufacturer's certificate of analysis for any lot-specific information.

References

Application Notes and Protocols for the Use of Hydroxyatenolol-d7 in Clinical Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol is a widely prescribed beta-1 selective adrenergic antagonist for the management of hypertension and angina pectoris. Monitoring its metabolic fate is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Atenolol undergoes minor metabolism in humans, with one of the primary metabolites being hydroxyatenolol.[1] Accurate quantification of this metabolite in clinical trials is essential for comprehensive pharmacokinetic and pharmacodynamic assessments.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise results by compensating for variability during sample preparation and analysis.[3] Hydroxyatenolol-d7, a deuterated analog of hydroxyatenolol, serves as an ideal internal standard for this purpose due to its near-identical physicochemical properties to the analyte.[4]

These application notes provide a detailed protocol for the quantitative analysis of hydroxyatenolol in human plasma using this compound as an internal standard, tailored for clinical research and drug development professionals.

Metabolic Pathway of Atenolol

Atenolol is primarily excreted unchanged in the urine.[5] A minor portion, however, undergoes metabolism to form metabolites, including hydroxyatenolol. The hydroxylation occurs on the phenyl ring of the atenolol molecule.

Experimental Protocols

Principle

The method described is for the quantitative determination of hydroxyatenolol in human plasma using LC-MS/MS with this compound as the internal standard. The procedure involves protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

-

Hydroxyatenolol (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm

-

Data acquisition and processing software

Sample Preparation

-

Thaw plasma samples and quality control (QC) samples at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

Mass Spectrometry Data Acquisition (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Hydroxyatenolol | 283.2 | 191.1 | 30 | 15 |

| This compound | 290.2 | 198.1 | 30 | 15 |

Note: These mass transitions are predicted and should be confirmed and optimized experimentally.

Data Presentation and Method Validation

A summary of typical validation parameters for a bioanalytical method is presented below. Actual results will vary based on the laboratory and instrumentation.

| Validation Parameter | Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | To be determined based on expected clinical concentrations | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.1% - 9.5% |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |

| Recovery (%) | Consistent and reproducible | 85% - 95% |

| Matrix Effect | CV of IS-normalized matrix factor < 15% | 7.8% |

| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable for 3 freeze-thaw cycles, 8 hours at room temp, and 30 days at -80°C |

Logical Relationship of a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is foundational to achieving reliable quantitative results in LC-MS/MS bioanalysis. Its role is to normalize for any analyte loss or variability that may occur during the analytical process.

Conclusion

The protocol outlined provides a robust framework for the quantitative determination of hydroxyatenolol in human plasma for clinical testing. The use of this compound as an internal standard is a critical component of this methodology, ensuring the accuracy and precision of the data generated. This enables researchers, scientists, and drug development professionals to confidently assess the metabolic profile of atenolol in clinical studies, contributing to a more complete understanding of its pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Ion Suppression Effects on Hydroxyatenolol-d7 Signal

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues that may affect the Hydroxyatenolol-d7 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][3] It is a significant concern in bioanalysis as endogenous matrix components like salts, proteins, and phospholipids can interfere with the ionization process in the mass spectrometer's ion source.[4]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

Several factors can contribute to ion suppression, including:

-

Matrix Components: Endogenous substances from biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins are major contributors.

-

Mobile Phase Additives: Non-volatile mobile phase additives or high concentrations of certain modifiers can interfere with the ionization process. For example, trifluoroacetic acid (TFA) is a known signal suppressor in electrospray ionization (ESI).

-

High Analyte Concentration: At high concentrations, the linearity of the ESI response can be lost, leading to self-suppression.

-

Formulation Agents: Excipients used in drug formulations, such as polysorbates, can cause significant ion suppression.

Q3: How can I determine if my this compound signal is being suppressed?

There are several experimental protocols to evaluate the presence of ion suppression:

-

Post-Column Infusion: This method involves infusing a constant flow of this compound solution into the LC eluent after the analytical column. A drop in the baseline signal upon injection of a blank matrix extract indicates the retention time at which matrix components are causing suppression.

-

Matrix Effect Assessment: This is a quantitative approach where the peak area of this compound in a post-extraction spiked blank matrix sample is compared to the peak area of the analyte in a neat solution (mobile phase). A lower response in the matrix sample signifies ion suppression.

Q4: What are the primary strategies to mitigate ion suppression?

The most effective strategies to overcome ion suppression include:

-

Improved Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).

-

Chromatographic Optimization: Adjusting the chromatographic conditions to separate this compound from the co-eluting matrix interferences is a crucial step. This can be achieved by modifying the mobile phase, gradient, or switching to a different stationary phase.

-

Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, is the most recognized technique to correct for matrix effects. Since the internal standard co-elutes with the analyte and experiences similar ion suppression, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.

-

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, this approach is only feasible if the assay has sufficient sensitivity.

Troubleshooting Guide

If you suspect ion suppression is affecting your this compound signal, follow this step-by-step guide to diagnose and resolve the issue.

Quantitative Data Summary

The degree of ion suppression can be quantified as the matrix effect. The following table illustrates hypothetical data for calculating the matrix effect for this compound.

| Sample Type | Mean Peak Area (n=3) | Standard Deviation | % Matrix Effect |

| A: Analyte in Neat Solution | 1,500,000 | 75,000 | N/A |

| B: Post-Extraction Spiked Blank Matrix | 900,000 | 63,000 | 40% |

Calculation of % Matrix Effect: % Matrix Effect = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100 % Matrix Effect = (1 - (900,000 / 1,500,000)) * 100 = 40%

A matrix effect of 40% indicates significant ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

Objective: To identify the regions in the chromatogram where ion suppression occurs.

Methodology:

-

Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and significant signal.

-

Set up a post-column infusion system where the this compound solution is continuously delivered via a syringe pump and mixed with the column effluent through a T-connector before entering the mass spectrometer's ion source.

-

Begin the infusion and allow the baseline signal to stabilize.

-

Inject a blank, extracted sample matrix (e.g., plasma, urine) onto the LC system.

-

Monitor the baseline signal of this compound. A dip in the baseline indicates the retention time(s) at which matrix components are eluting and causing ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the extent of ion suppression.

Methodology:

-

Prepare Solution A (Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.

-

Prepare Solution B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the same known concentration of this compound into the final, extracted matrix.

-

Analyze both solutions (n≥3) using the LC-MS/MS method.

-

Calculate the average peak area for both sets of injections.

-

Calculate the matrix effect using the formula:

-

Matrix Effect (%) = [1 – (Average peak area of B / Average peak area of A)] x 100

-

A positive value indicates ion suppression, while a negative value would suggest ion enhancement.

Visualizations

Caption: Troubleshooting workflow for ion suppression of this compound.

Caption: Mechanism of ion suppression in the ESI source.

References

- 1. longdom.org [longdom.org]

- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

potential for hydrogen-deuterium exchange in Hydroxyatenolol-d7

This technical support center provides guidance on the potential for hydrogen-deuterium exchange (HDX) in Hydroxyatenolol-d7. It is intended for researchers, scientists, and drug development professionals using this deuterated standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium exchange (HDX) and why is it a concern for this compound?

A1: Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is swapped with a deuterium atom from the surrounding environment (e.g., solvent), or vice-versa.[1] This is a critical consideration when using isotopically labeled internal standards like this compound for quantitative analysis. If the deuterium labels on the standard are not stable and exchange with hydrogen, it can lead to a mass shift, resulting in inaccurate measurements. The process is often catalyzed by acid, base, or metal catalysts and is influenced by temperature and the chemical nature of the bond.[1][2]

Q2: Which specific locations on the this compound molecule are susceptible to HDX?

A2: The susceptibility to exchange varies significantly across the molecule.

-

Highly Labile Protons: The protons on the two hydroxyl (-OH) groups and the secondary amine (-NH) group are highly labile.[3] They will rapidly exchange with protons from any protic solvent, such as water or methanol. This is an equilibrium process.[1]

-

Stable Deuterons: The seven deuterium atoms on the isopropyl group (-C(CD₃)₂) are covalently bonded to carbon atoms. These C-D bonds are generally very stable under typical analytical conditions (e.g., neutral pH, ambient temperature).

-

Aromatic Protons: The protons on the benzene ring are non-labile and will not exchange under normal conditions. Exchange at these positions requires harsh conditions, such as strong deuterated acids (e.g., D₂SO₄).

Figure 1: Chemical structure of this compound with color-coded HDX susceptibility.

Q3: Under what conditions could the stable deuterium labels on the isopropyl group potentially exchange?

A3: While the C-D bonds on the isopropyl group are robust, extreme conditions could facilitate back-exchange (loss of deuterium). Such conditions are generally outside the scope of standard bioanalytical workflows but include:

-

High Temperatures: Elevated temperatures can provide the activation energy needed for exchange.

-

Strong Acidic or Basic Conditions: The rate of HDX is at its minimum around pH 2.6; rates increase significantly at higher or lower pH values.

-

Presence of Metal Catalysts: Certain transition metals, like platinum or palladium, can catalyze the exchange of hydrogens on alkyl chains, especially at positions adjacent to nitrogen atoms.

Troubleshooting Guide

Issue: Inaccurate quantification or unexpected mass peaks observed during LC-MS analysis.

This guide helps diagnose potential HDX-related issues when using this compound as an internal standard.

Figure 2: Troubleshooting workflow for HDX issues in LC-MS analysis.

Summary of Lability and Influencing Factors

| Molecular Position | Lability | Conditions Promoting Exchange | Experimental Impact |

| Hydroxyl Protons (-OH) | Very High | Presence of any protic solvent (H₂O, D₂O, MeOH, etc.) | Rapid exchange is expected and typically does not interfere with quantification unless deuterated solvents are used, which would cause forward-exchange on the analyte. |

| Amine Proton (-NH) | High | Presence of any protic solvent | Similar to hydroxyl protons; rapid exchange is expected. |

| Aromatic Protons (-CH) | Very Low | Strong acid/base, high temperature | No exchange under standard analytical conditions. |

| Isopropyl Deuterons (-CD) | Very Low | Extreme pH, high temperature, specific metal catalysts | Stable under normal storage and analytical conditions. Loss of label (back-exchange) is a primary concern for quantification accuracy. |

Experimental Protocols

Protocol 1: Testing the Stability of the d7-Label (Back-Exchange)

This protocol is designed to assess if deuterium loss from the isopropyl group occurs under your specific experimental conditions.

Figure 3: Workflow for testing the stability of the deuterium label.

Methodology:

-

Solution Preparation: Prepare a solution of this compound at a typical working concentration in your mobile phase or sample diluent. Ensure the solvent is fully protic (non-deuterated).

-

Incubation: Subject the solution to the most extreme conditions of your analytical method. For example, if your autosampler is at 30°C and a run takes 24 hours, incubate the sample at 30°C for 24 hours.

-

Time Points: Collect an aliquot for analysis immediately after preparation (T=0) and at several subsequent time points throughout the incubation period.

-

LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer capable of resolving the M+0 and M-1 peaks.

-

Data Analysis: Compare the chromatograms from the different time points. Specifically, monitor the ion channel for Hydroxyatenolol-d6. A significant increase in the d6 peak area relative to the d7 peak area over time would indicate instability and back-exchange.

Protocol 2: Recommended Handling and Storage to Minimize HDX

To ensure the isotopic integrity of this compound, follow these handling and storage guidelines.

-

Solvent Choice for Stock Solutions:

-

Ideal: Prepare and store stock solutions in high-purity aprotic solvents like acetonitrile, acetone, or DMSO.

-

Acceptable: If a protic solvent is necessary, use methanol or ethanol. Avoid aqueous solutions for long-term storage.

-

-

Storage Conditions:

-

Store stock solutions at -20°C or -80°C as recommended by the supplier.

-

Minimize freeze-thaw cycles. Aliquot the stock solution into single-use vials.

-

-

Working Solutions:

-

Prepare fresh working solutions daily.

-

If using aqueous mobile phases, keep the samples in the autosampler for the minimum time necessary before injection.

-

Maintain the pH of aqueous solutions as close to neutral as possible, unless required by the analytical method. The minimum exchange rate for many compounds occurs around pH 2.6.

-

References

Technical Support Center: Isotopic Enrichment in Quantitative Experiments

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals face regarding the impact of isotopic enrichment on quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic enrichment and why is it crucial for quantification?

A: Isotopic enrichment is the process of increasing the abundance of a specific isotope in a molecule or sample above its natural level.[1] In quantitative mass spectrometry, this is fundamental to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where one cell population is grown in "light" media (natural abundance) and another in "heavy" media containing amino acids enriched with heavy isotopes (e.g., ¹³C, ¹⁵N).[2][3] By mixing lysates from these populations, the relative peak intensities of the light and heavy isotopic forms of a peptide, which are separated by a known mass difference, allow for accurate relative quantification of proteins.[4] The accuracy of this quantification is directly dependent on the efficiency and consistency of the heavy isotope incorporation.

Q2: How does incomplete isotopic enrichment affect quantification accuracy?

A: Incomplete enrichment, where not all atoms of a specific element in the "heavy" sample are replaced by the heavy isotope, is a significant source of error in quantitative proteomics.[5] If a "heavy"-labeled peptide still contains a fraction of its "light" form, this unlabeled portion will contribute to the light peptide's signal, leading to an underestimation of the heavy-to-light (H/L) ratio. For reliable quantification, a labeling efficiency of over 97% is recommended.

Q3: What are the primary sources of variability in isotopic enrichment?

A: Variability in enrichment can arise from several factors:

-

Insufficient Cell Doublings: In metabolic labeling techniques like SILAC, cells must undergo a sufficient number of divisions (typically at least five) in the heavy medium to ensure that the natural "light" amino acids are diluted out and replaced by their heavy counterparts.

-

Amino Acid Conversion: Some cell lines can metabolically convert one amino acid to another. A common issue is the conversion of heavy arginine to heavy proline, which can complicate spectra and lead to quantification errors.

-

Mycoplasma Contamination: This common cell culture contaminant can alter amino acid metabolism, thereby interfering with efficient and consistent isotopic labeling.

-

Media Composition: The presence of unlabeled amino acids in media components, such as serum, can dilute the heavy label and prevent complete enrichment. Using dialyzed fetal bovine serum (FBS) is crucial to minimize this.

Q4: How can I calculate the degree of isotopic enrichment?

A: The degree of isotopic enrichment can be determined experimentally by analyzing a sample of the heavy-labeled proteome. After protein digestion, the peptide mixture is analyzed by mass spectrometry. The isotopic distribution for a given peptide is examined, and the enrichment is calculated based on the relative intensities of the fully labeled ("heavy") peak and any remaining unlabeled ("light") peak.